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Compound of Interest

Compound Name: Taxifolin

Cat. No.: B1144240

Introduction: Taxifolin, a naturally occurring flavonoid also known as dihydroquercetin, has
garnered significant interest for its diverse pharmacological activities, including antioxidant,
anti-inflammatory, and cardioprotective effects. As the therapeutic potential of taxifolin
continues to be explored, understanding its interactions with other drugs is crucial for ensuring
safety and efficacy in clinical applications. However, direct in vivo studies on taxifolin's drug
interactions are currently limited. This guide provides a comparative overview of potential in
vivo drug interactions of taxifolin, drawing upon available data for the structurally similar and
extensively studied flavonoid, quercetin. The information presented herein aims to guide
researchers and drug development professionals in designing preclinical and clinical studies
involving taxifolin.

Mechanisms of Interaction:

In vitro and in silico studies suggest that taxifolin may influence the pharmacokinetics of co-
administered drugs through the modulation of drug transporters and metabolizing enzymes.

o P-glycoprotein (P-gp) Inhibition: Taxifolin has been shown to interact with P-gp, an efflux
transporter that plays a significant role in drug absorption and distribution. By inhibiting P-gp,
taxifolin could potentially increase the bioavailability and systemic exposure of P-gp
substrate drugs.

e Cytochrome P450 (CYP) Enzyme Modulation: Taxifolin has demonstrated weak inhibitory
effects on CYP3A4 in vitro, a key enzyme responsible for the metabolism of a wide range of
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drugs. Inhibition of CYP3A4 could lead to decreased clearance and increased plasma
concentrations of co-administered drugs metabolized by this enzyme.

Comparative In Vivo Drug Interaction Studies
(Quercetin as a Surrogate):

The following sections summarize the findings of in vivo studies investigating the interaction of
guercetin with commonly used drugs. These findings may provide insights into the potential
interactions of taxifolin.

. Midazolam +
Midazolam +

. . Short-term
Midazolam Single Dose .
Parameter . Quercetin Reference
Alone Quercetin
(1500 mg/day
(1500 mg)
for 1 week)
Trend towards
AUC (0-) Data not No significant reduction 1
(ng-h/mL) provided alteration (Geometric mean
ratio: 0.82)
Data not No significant Data not
Cmax (ng/mL) ] ) ) [1]
provided alteration provided

Table 2: Quercetin-Warfarin Interaction in Rats
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Warfarin + Warfarin +
. Quercetin (Co- Quercetin
Parameter Warfarin Alone o . Reference
administration  (Pre-treatment
) for 14 days)
Increased by Increased by
Cmax (ug/mL) Control [2]
10.98% 30.43%
AUC (0-) Increased by Increased by
Control [2]
(ug-h/mL) 20.20% 62.94%
Increased by Increased by
t1/2 (h) Control [2]
8.87% 10.54%
Decreased by Decreased by
Clearance (mL/h)  Control [2]

16.40% 41.35%

. . Digoxin (0.02
Digoxin Alone (0.02 .
Parameter kg) mgl/kg) + Quercetin  Reference
m
S (40 mg/kg)
Cmax (ng/mL) Control Increased by 413% [3][4]
AUC (0-t) (ng-h/mL) Control Increased by 170% [3114]

ble 4: C in-Caffei o

Caffeine Alone (100

Caffeine (100 mg) +
Quercetin (500

Parameter Reference

mg) mgl/day for 14

days)

Paraxanthine Cmax Significantly

Control [5]
(ng/mL) decreased
Paraxanthine AUC Significantly

Control [5]
(ng-h/mL) decreased
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Experimental Protocols:

1. Quercetin-Midazolam Interaction Study in Humans[1]

Study Design: A crossover study involving 10 healthy volunteers.

Treatment Arms:

o Oral administration of 7.5 mg midazolam.

o Co-administration of a single oral dose of 1500 mg quercetin with 7.5 mg midazolam.

o Oral administration of 7.5 mg midazolam after 1 week of daily supplementation with 1500
mg quercetin.

Pharmacokinetic Analysis: Plasma concentrations of midazolam and its 1'-hydroxy
metabolite were measured to determine pharmacokinetic parameters.

. Quercetin-Warfarin Interaction Study in Rats[2]

Study Design: Male Wistar rats were divided into three groups.
Treatment Groups:

o Control Group: Received a single oral dose of warfarin.

o Co-administration Group: Received a single oral dose of quercetin and warfarin
concomitantly.

o Pre-treatment Group: Received oral quercetin for 14 consecutive days, followed by a
single oral dose of warfarin on the 15th day.

Pharmacokinetic Analysis: Blood samples were collected at various time points to determine
the plasma concentrations of warfarin and calculate pharmacokinetic parameters.

. Quercetin-Digoxin Interaction Study in Pigs[3][4]

Study Design: A crossover study in pigs.
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e Treatment: Oral administration of digoxin (0.02 mg/kg) with and without quercetin (40 mg/kg).

e Pharmacokinetic Analysis: Blood samples were collected to determine the serum
concentration of digoxin using a fluorescence polarization immunoassay.

4. Quercetin-Caffeine Interaction Study in Humans[5]
o Study Design: A study involving healthy volunteers.

o Treatment: Subjects received a single oral dose of 100 mg caffeine before and after a 14-day
treatment with 500 mg quercetin daily.

o Pharmacokinetic Analysis: Blood samples were collected to measure the plasma
concentrations of caffeine and its primary metabolite, paraxanthine.

Visualizations:

Figure 1: Workflow of in vivo drug interaction studies with quercetin.
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Figure 2: Potential mechanisms of taxifolin-drug interactions.
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Disclaimer: The data presented in this guide is primarily based on studies conducted with
quercetin, a flavonoid structurally similar to taxifolin. While these findings provide valuable
insights into the potential for drug interactions, they should be interpreted with caution. Further
in vivo research is imperative to definitively establish the drug interaction profile of taxifolin.
Researchers are strongly encouraged to conduct specific preclinical and clinical studies to
evaluate the safety and efficacy of co-administering taxifolin with other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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